molecular formula C22H25ClN2O2S B12461432 2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)-N-cyclohexylbenzamide

2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)-N-cyclohexylbenzamide

Cat. No.: B12461432
M. Wt: 417.0 g/mol
InChI Key: VHFFSTBNRGWDOB-UHFFFAOYSA-N
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Description

2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)-N-cyclohexylbenzamide is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of a 4-chlorobenzyl group, a sulfanylacetyl moiety, and a cyclohexyl group attached to the benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)-N-cyclohexylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-chlorobenzyl sulfanylacetyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with thioglycolic acid under basic conditions to form the 4-chlorobenzyl sulfanylacetyl intermediate.

    Acylation: The intermediate is then acylated with benzoyl chloride in the presence of a base to form the benzamide derivative.

    Cyclohexylamine coupling: Finally, the benzamide derivative is reacted with cyclohexylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)-N-cyclohexylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)-N-cyclohexylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The benzamide core can interact with various enzymes, affecting their activity. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)sulfanyl]ethanamine
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 2-[{[(4-Chlorobenzyl)sulfanyl]acetyl}(3-methylbenzyl)amino]-N-cyclohexylbutanamide

Uniqueness

2-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)-N-cyclohexylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its interaction with biological membranes.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C22H25ClN2O2S

Molecular Weight

417.0 g/mol

IUPAC Name

2-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]amino]-N-cyclohexylbenzamide

InChI

InChI=1S/C22H25ClN2O2S/c23-17-12-10-16(11-13-17)14-28-15-21(26)25-20-9-5-4-8-19(20)22(27)24-18-6-2-1-3-7-18/h4-5,8-13,18H,1-3,6-7,14-15H2,(H,24,27)(H,25,26)

InChI Key

VHFFSTBNRGWDOB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=C(C=C3)Cl

Origin of Product

United States

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